Cobalt(2+);difluoride;tetrahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

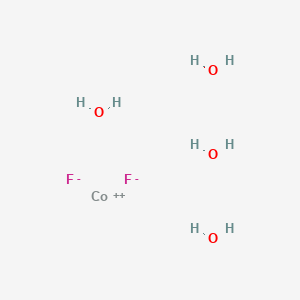

Cobalt(2+);difluoride;tetrahydrate, also known as cobalt(II) fluoride tetrahydrate, is a chemical compound with the formula CoF₂·4H₂O. It is a red crystalline solid that is sparingly soluble in water and has various applications in different fields. The compound is known for its antiferromagnetic properties at low temperatures .

準備方法

Cobalt(2+);difluoride;tetrahydrate can be synthesized through several methods:

From Anhydrous Cobalt(II) Chloride or Cobalt(II) Oxide: This method involves reacting anhydrous cobalt(II) chloride or cobalt(II) oxide with hydrogen fluoride[ \text{CoCl}_2 + 2\text{HF} \rightarrow \text{CoF}_2 + 2\text{HCl} ] [ \text{CoO} + 2\text{HF} \rightarrow \text{CoF}_2 + \text{H}_2\text{O} ]

From Cobalt(III) Fluoride: The compound can also be produced by reacting cobalt(III) fluoride with water.

Dissolution in Hydrofluoric Acid: The tetrahydrate form is obtained by dissolving cobalt(II) in hydrofluoric acid, followed by dehydration to obtain the anhydrous form.

化学反応の分析

Thermal Dehydration Pathways

CoF₂·4H₂O undergoes a two-step irreversible dehydration process when heated, forming intermediate phases before yielding anhydrous cobalt(II) fluoride (α-CoF₂).

Decomposition Mechanism

-

Step 1 : CoF₂·4H₂O → CoF₂·0.5H₂O (amorphous intermediate) + 3.5 H₂O

-

Step 2 : CoF₂·0.5H₂O → α-CoF₂ + 0.5 H₂O

Table 1: Kinetic Parameters of Thermal Dehydration

| Step | Temperature Range (°C) | Activation Energy (kJ/mol) | Mass Loss (%) |

|---|---|---|---|

| 1 | 100–150 | 69 | 37 |

| 2 | 150–310 | 98 | 6 |

The amorphous intermediate (CoF₂·0.5H₂O) is structurally distinct, exhibiting tetrahedral coordination of cobalt ions, as opposed to the octahedral geometry in the hydrate .

Water Solubility

-

CoF₂·4H₂O is highly water-soluble, whereas anhydrous CoF₂ is only sparingly soluble.

-

Dissolution in cold water forms pink solutions containing octahedral [Co(H₂O)₆]²⁺ complexes. Prolonged heating induces decomposition, releasing HF gas .

Reaction with Mineral Acids

CoF₂·4H₂O dissolves in warm concentrated acids (e.g., HCl, H₂SO₄), producing cobalt(II) salts and hydrofluoric acid:

CoF2⋅4H2O+2HCl→CoCl2+2HF+4H2O

The reaction is exothermic and requires careful handling due to HF toxicity .

Preparation from Cobalt Precursors

CoF₂·4H₂O is synthesized by dissolving cobalt(II) oxide or carbonate in hydrofluoric acid:

CoO+2HF+3H2O→CoF2⋅4H2O

Anhydrous CoF₂ can be regenerated by heating the hydrate above 310°C .

Rehydration Behavior

The anhydrous form slowly rehydrates in moist air to form CoF₂·4H₂O, though kinetics depend on humidity and temperature .

Role in Catalytic and Redox Reactions

While direct catalytic applications of CoF₂·4H₂O are less documented, cobalt(II) fluorides are used in:

-

Metal Production : As a flux in aluminum refining to remove impurities .

-

Battery Electrodes : Anhydrous α-CoF₂ shows promise as a high-capacity cathode material in lithium-ion batteries due to its redox activity .

Structural Evolution During Reactions

In situ XRD studies reveal:

科学的研究の応用

Catalytic Applications

Cobalt(II) difluoride tetrahydrate is recognized for its role as a catalyst in several chemical reactions. Notably, it has been employed in the synthesis of two-dimensional cobalt-fluoride-oxide materials, which serve as effective oxygen evolution electrocatalysts. This application is crucial in energy conversion technologies, particularly in electrolysis for hydrogen production .

Case Study: Oxygen Evolution Reaction (OER)

A study published in ACS Sustainable Chemistry & Engineering highlighted the use of cobalt difluoride tetrahydrate as a precursor for high-quality cobalt fluoride oxide catalysts. The research demonstrated that thermal annealing of this compound leads to enhanced catalytic performance in OER processes, showcasing its potential in renewable energy applications .

In low concentrations, cobalt(II) difluoride tetrahydrate has been investigated for its potential public health applications, particularly in dental materials and fluoride therapies. Its fluoride content can contribute to dental health by aiding in the remineralization of enamel . However, caution is advised due to its toxicological profile; it is classified as harmful if ingested or if it comes into contact with skin .

Case Study: Dental Applications

Research indicates that cobalt-based fluoride compounds can enhance the mechanical properties of dental composites while providing fluoride release for caries prevention. This dual functionality makes cobalt(II) difluoride tetrahydrate a candidate for further studies in dental material formulations .

Synthesis and Material Science

Cobalt(II) difluoride tetrahydrate serves as a precursor for synthesizing various cobalt-containing compounds and materials. Its ability to decompose into anhydrous forms under heat allows it to be used in creating advanced materials for batteries and other electronic applications.

Synthesis Pathways

The synthesis of cobalt(II) difluoride tetrahydrate typically involves reacting cobalt salts with hydrofluoric acid under controlled conditions. This method ensures high purity and consistent quality, which are essential for its application in sensitive technological fields .

作用機序

The mechanism of action of cobalt(2+);difluoride;tetrahydrate involves its interaction with other chemical species through redox and substitution reactions. The compound’s antiferromagnetic properties are due to the arrangement of cobalt ions in its crystal structure, which leads to magnetic interactions at low temperatures .

類似化合物との比較

Cobalt(2+);difluoride;tetrahydrate can be compared with other similar compounds such as:

Cobalt(II) Chloride: Similar in terms of cobalt’s oxidation state but differs in the anion and solubility properties.

Nickel(II) Fluoride: Similar in terms of fluoride anion but differs in the metal cation and its properties.

Iron(II) Fluoride: Similar in terms of fluoride anion but differs in the metal cation and its magnetic properties.

This compound is unique due to its specific combination of cobalt and fluoride ions, leading to distinct chemical and physical properties.

特性

IUPAC Name |

cobalt(2+);difluoride;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUTFNEBYCZAF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[F-].[F-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoF2H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647791 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13817-37-3 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。